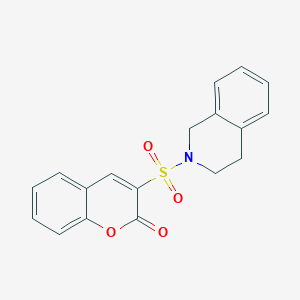

3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a synthetic conjugate combining a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety and a coumarin (2H-chromen-2-one) scaffold via a sulfonyl linker. This compound has emerged as a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer and neurodegenerative diseases . Its design leverages the THIQ motif—a structural feature shared with clinical P-gp inhibitors like tariquidar—and the coumarin scaffold, which offers synthetic versatility and favorable pharmacokinetic properties .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-18-17(11-14-6-3-4-8-16(14)23-18)24(21,22)19-10-9-13-5-1-2-7-15(13)12-19/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNOOGHZTGBVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential in biological assays, possibly due to its unique structural features.

Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Further research is needed to elucidate the precise mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Table 2: Efficiency Metrics of Lead Compounds

| Compound | LE (Ligand Efficiency) | LLE (Lipophilic Ligand Efficiency) |

|---|---|---|

| 3h | 0.32 | 5.1 |

| 3r | 0.28 | 4.3 |

| Tariquidar | 0.25 | 3.8 |

- 3h demonstrates superior LE and LLE compared to tariquidar, indicating better optimization of potency and lipophilicity .

Biological Activity

The compound 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a chromenone moiety linked to a sulfonyl group derived from tetrahydroisoquinoline. This unique structure suggests potential interactions with various biological targets.

The biological activity of THIQ derivatives is largely attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Many THIQ derivatives act as inhibitors of key enzymes involved in various metabolic pathways. For instance, they may inhibit monoamine oxidase (MAO) , which is crucial for neurotransmitter metabolism.

- Receptor Modulation : Compounds like this compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .

- Anti-cancer Activity : Research indicates that THIQ derivatives can exhibit anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of THIQ derivatives. For example:

- A study investigating the effects of THIQs on colorectal cancer cell lines reported significant inhibition of cell viability and angiogenesis. Compounds similar to this compound showed IC50 values ranging from 0.9 μM to 10.7 μM against KRas-driven cancer cells .

Neuroprotective Effects

THIQs have been noted for their neuroprotective properties:

- They may help mitigate neurotoxicity associated with neurodegenerative disorders by modulating neurotransmitter levels and protecting against oxidative stress .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (μM) | Cell Lines Tested |

|---|---|---|---|

| GM-3-18 (THIQ derivative) | KRas Inhibition | 0.9 - 10.7 | Colo320, DLD-1, HCT116 |

| GM-3-121 (THIQ derivative) | Anti-Angiogenesis | 1.72 | Various colorectal cancer cell lines |

| 3-(1,2,3,4-tetrahydroisoquinoline) | Neuroprotection | Not specified | Neuronal cell lines |

Detailed Findings

In a specific study involving the synthesis and evaluation of THIQ derivatives:

- The compound GM-3-121 demonstrated potent anti-angiogenic activity with an IC50 value of 1.72 μM , indicating its effectiveness in inhibiting blood vessel formation in tumors .

- Molecular docking studies revealed that certain functional groups on THIQ derivatives enhance binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 7-hydroxycoumarin derivatives and tetrahydroisoquinoline sulfonyl chlorides. Microwave-assisted alkylation (e.g., using α,α'-dibromoxylene or 1,ω-dibromoalkanes) under anhydrous conditions (130°C, 30 min) improves reaction efficiency. Purification via gradient column chromatography (e.g., ethyl acetate/hexane or methanol/dichloromethane) ensures high purity. Intermediate characterization by H NMR and HRMS is critical for verifying structural integrity .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer : Use H NMR (500 MHz, DMSO-d6) to confirm proton environments (e.g., coumarin C3/C4 substituents, THIQ methoxy groups). High-resolution mass spectrometry (HRMS, Q-TOF) validates molecular weight. Melting point analysis (capillary method) and TLC monitoring during synthesis ensure purity. Deuterium exchange experiments identify labile protons (e.g., NH, OH) .

Advanced Research Questions

Q. How do structural modifications at the coumarin and tetrahydroisoquinoline moieties affect P-glycoprotein (P-gp) inhibition and selectivity over MRP1?

- Methodological Answer : Introduce substituents at coumarin C3/C4 (e.g., halogens, phenyl groups) and vary spacer length (polymethylene vs. xylyl) to study SAR. Evaluate inhibition potency using Calcein-AM assays in MDCK-MDR1 (P-gp) and MDCK-MRP1 cells. For example, 3h (IC50 = 70 nM, P-gp) with a flexible spacer shows >350-fold selectivity over MRP1. Docking into a human P-gp homology model (using AutoDock Vina) identifies hydrophobic interactions in the binding pocket .

Q. What computational strategies predict the binding mode of this compound with P-glycoprotein?

- Methodological Answer : Protonate the tetrahydroisoquinoline moiety and assign charges (e.g., AMBER FF14SB). Perform molecular dynamics (MD) simulations in explicit solvent to sample conformations. Dock into a P-gp homology model (based on MC70 X-ray structure) using flexible side-chain protocols. Analyze binding free energy (ΔG) and key residues (e.g., Phe343, Tyr310) via MM-GBSA. Validate with mutagenesis studies .

Q. How can contradictions in biological activity data across cell lines or assay conditions be resolved?

- Methodological Answer : Standardize cell culture conditions (DMEM high glucose, 10% FBS) and passage numbers. Use paired MDCK-MDR1/MRP1 cells to isolate transporter-specific effects. Normalize Calcein-AM fluorescence to protein content (BCA assay). For IC50 discrepancies, re-test under controlled ATP levels (e.g., 2 mM ATP in transport assays) .

Q. What experimental designs optimize the evaluation of this compound’s MDR-reversal potential in combination therapies?

- Methodological Answer : Co-incubate with doxorubicin (0.1–10 μM) in resistant cancer cells (e.g., MDCK-MDR1). Measure cytotoxicity via MTT assays (72 h exposure). Calculate combination indices (CI) using CompuSyn software. Validate synergy with flow cytometry (intracellular doxorubicin accumulation). Control for off-target effects using MRP1-overexpressing cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.